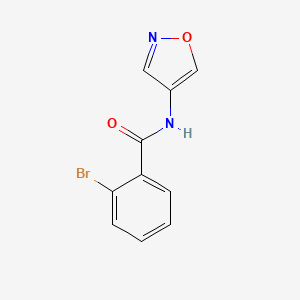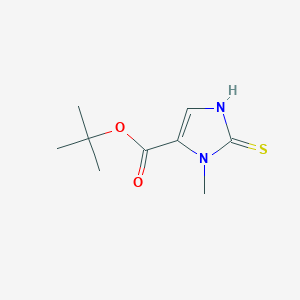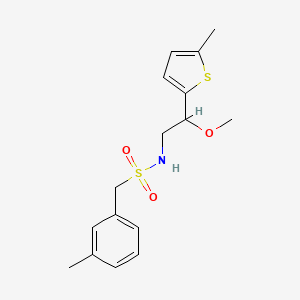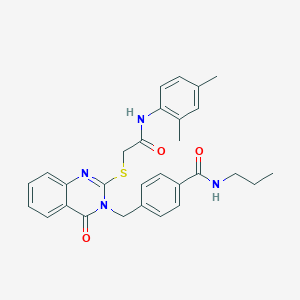
3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one” is a compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is also known by its English name in the CAS (Chemical Abstracts Service) registry .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole nucleus, which is aromatic in nature and contains a benzenoid nucleus .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis Applications
- Selective Cyclization Reactions : The compound is used in selective cyclization reactions for synthesizing polysubstituted imidazole and pyrrole derivatives (Dai et al., 2016).
- Enantioselective Synthesis : It plays a role in the enantioselective synthesis of poly-substituted 3,4-dihydro-2H-pyrans, significant in creating biologically active compounds (Guan et al., 2019).
- Oxa-Pictet-Spengler Cyclization : This chemical is involved in oxa-Pictet-Spengler cyclizations leading to the synthesis of tetrahydro-pyrano[3,4-b]indoles, indicating its importance in forming complex organic structures (Zhang et al., 2005).
Multicomponent Reaction Applications
- Tandem Enantiomeric Enrichment : Used in catalytic asymmetric multi-component reactions for creating tetracyclic indolines, a core structure in many pharmaceuticals (Kuang et al., 2018).
- Sonochemistry in Domino Reactions : Employed in sonochemistry for synthesizing functionally diversified dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans under ambient conditions, highlighting its role in green chemistry (Borah et al., 2022).
Pharmaceutical and Biological Activity
- Pharmacophore Model for Monoamine Transporters : This compound forms the basis for developing a pharmacophore model for high-affinity interaction with dopamine, serotonin, and norepinephrine transporters (Zhang et al., 2006).
- Metal Complexes and Biological Activity : It is used in synthesizing metal complexes with potential biological activities (Al‐Hamdani & Al Zoubi, 2015).
Photoluminescent Properties
- Synthesis of Photoluminescent Compounds : The compound is involved in reactions leading to photoluminescent properties, indicating its utility in materials science (Ding et al., 2017).
Green Chemistry
- Eco-Friendly Pseudo-Multicomponent Reaction : Demonstrated in the synthesis of bis(indol-3-yl)indolin-2-ones and acenaphthylen-1(2H)-one derivatives, showcasing its compatibility with eco-friendly chemical processes (Brahmachari & Banerjee, 2014).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one”, as an indole derivative, may also hold potential for future research and development in various fields of study.
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13-12(9-5-7-16-8-6-9)10-3-1-2-4-11(10)14-13/h1-4,9,12H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNZNWUQHBSHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)
![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)

![2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737296.png)
![1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2737297.png)


![1-(3-chlorophenyl)-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)
![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)

![2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B2737304.png)